REACTION_CXSMILES
|
[Li+].[OH-].C(OC([C:8]1[C:13]([Cl:14])=[CH:12][C:11](=[O:15])[N:10]([CH3:16])[C:9]=1[NH:17][CH3:18])=O)C.Cl>CO.C1COCC1>[Cl:14][C:13]1[CH:8]=[C:9]([NH:17][CH3:18])[N:10]([CH3:16])[C:11](=[O:15])[CH:12]=1 |f:0.1,4.5|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 43 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
43 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(N(C(=C1)NC)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g | |
YIELD: PERCENTYIELD | 60% | |
YIELD: CALCULATEDPERCENTYIELD | 60.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |